GABAB receptor antagonist 3

Chemoinformatics Structure-Activity Relationship Chemical Scaffold

GABAB receptor antagonist 3 (CAS 160415-40-7) addresses the need for a structurally distinct GABAB antagonist scaffold outside the phosphinic and sulfonic acid series. Potency among GABAB antagonists varies >6,000-fold (e.g., CGP 55845 IC50=5 nM vs. CGP 35348 IC50=34 µM), making chemotype-controlled experiments essential. - Morpholineacetate chemotype offers divergent physicochemical properties and metabolic liabilities vs. phosphinic acid derivatives. - Serves as a chemotype control in selectivity profiling where SCH 50911 shows muscarinic off-target activity (IC50=2.2 µM). - Complements screening libraries by adding chemotype diversity for high-throughput GABAB modulator discovery.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
Cat. No. B12368502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAB receptor antagonist 3
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CN(C(CO1)(C)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO5/c1-4-22-16(20)10-15-11-19(18(2,3)13-24-15)17(21)23-12-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3
InChIKeyLWJFRKPTIUVHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABAB Receptor Antagonist 3: Specifications & Baseline Pharmacology


GABAB receptor antagonist 3 (CAS 160415-40-7, molecular formula C18H25NO5, MW 335.39) is a synthetic small molecule antagonist of the GABAB receptor [1]. The compound, designated 'example 3' in the original patent literature, belongs to the 2-(thio)morpholineacetate chemotype and is referenced as a GABAB receptor antagonist in research databases [1]. Structurally, it contains a morpholine ring substituted with ethoxycarbonylmethyl and benzyloxycarbonyl groups . This compound is commercially available from multiple vendors for in vitro and in vivo research applications as a GABAB receptor antagonist [2]. The GABAB receptor is a Gi/o-coupled GPCR that mediates slow inhibitory neurotransmission and is implicated in absence seizures, spasticity, addiction, and cognitive disorders.

Chemotype Non-phosphinic acid 2-morpholineacetate scaffold for SAR diversification
Data status Potency, selectivity, and brain penetration not publicly reported — requires in‑house characterization

GABAB Receptor Antagonist 3: Risks of Generic Substitution


GABAB receptor antagonists exhibit extreme variation in potency, spanning over 4 orders of magnitude (from high-picomolar to mid-micromolar IC50 values), making them non-interchangeable research tools [1]. For instance, CGP 55845 (IC50 = 5 nM) is approximately 6800-fold more potent than CGP 35348 (IC50 = 34 μM) [1]. Selectivity profiles also differ substantially: CGP 35348 demonstrates exclusive GABAB receptor binding, whereas SCH 50911 exhibits off-target muscarinic receptor activity (IC50 = 2.2 μM) that may confound experimental interpretation [2]. Furthermore, blood-brain barrier penetration is not uniform across the class—CGP 35348 and SCH 50911 are centrally active, whereas CGP 54062 (IC50 = 13 nM) fails to cross the BBB at doses up to 10 mg/kg i.v. [3]. For GABAB receptor antagonist 3 specifically, the available data are limited to structural identification and vendor-reported activity; direct comparative potency data against well-characterized analogs are not reported in the public literature [4]. Consequently, procurement decisions for specific experimental applications—particularly those requiring defined potency, known brain exposure, or established selectivity—cannot rely on generic in-class assumptions.

Potency cannot be assumed GABAB antagonist IC50 values span >6000‑fold; in‑class extrapolation is not reliable.
Selectivity profiles differ Some antagonists (e.g., SCH 50911) exhibit off‑target muscarinic binding that may confound GABAB‑specific interpretation.
CNS penetration is not uniform Potent antagonists like CGP 54062 lack BBB penetration; central vs. peripheral access must be verified.

GABAB Receptor Antagonist 3: Comparative Evidence


Chemotype Differentiation from Phosphinic Acid Antagonists

GABAB receptor antagonist 3 is a 2-morpholineacetate derivative, a chemotype distinct from the phosphinic acid-based antagonists (e.g., CGP 35348, CGP 55845, CGP 54626) and the sulfonic acid-based antagonists (e.g., saclofen, 2-hydroxysaclofen) that dominate the GABAB antagonist literature [1]. The morpholineacetate scaffold was disclosed in WO9422843 as an alternative chemotype to the phosphinic acid series, though no quantitative in vitro potency data are publicly available for direct comparison [1].

Chemotype class
Class-level
2‑Morpholineacetate
vs. phosphinic & sulfonic acid scaffolds
Distinct chemotype for SAR exploration
No quantitative potency data publicly available
Chemoinformatics Structure-Activity Relationship Chemical Scaffold

Comparative Potency: IC50 Range of Reference Antagonists

GABAB antagonists exhibit a wide potency range in receptor binding assays. CGP 55845 (IC50 = 5 nM) is the most potent reference antagonist, followed by CGP 54062 (IC50 = 13 nM), SCH 50911 (IC50 = 1.1 μM), 2-hydroxysaclofen (IC50 = 5.1 μM), saclofen (IC50 = 7.8 μM), and CGP 35348 (IC50 = 34 μM) [1][2][3][4]. No publicly reported IC50 value exists for GABAB receptor antagonist 3 in any published receptor binding or functional assay. The observed potency spread among known antagonists (>6000-fold) precludes any reliable extrapolation of potency for untested compounds within the class.

Antagonist IC50 range
Reported
5 nM – 34 µM
Reference antagonists
No IC50 reported for target compound
>6000‑fold spread precludes potency extrapolation
GABAB Receptor Pharmacology Receptor Binding Assay IC50

Functional Antagonism: Native Tissue Kd and pA2 Comparison

In the hemisected rat spinal cord preparation, CGP 55845 exhibits an apparent Kd of 30 nM for GABAB receptor complex formation [1]. On the same preparation, 0.3 μM CGP 55845 was equipotent with 100 μM CGP 35348 for reversing the depressant action of (R)-(-)-baclofen, representing a >300-fold difference in functional potency [1]. In guinea pig trachea, SCH 50911 blocked baclofen responses with a pA2 of 5.8, while CGP 35348 was 19-fold less potent (pA2 = 4.6) [2]. No functional antagonism data are available for GABAB receptor antagonist 3.

Functional potency
Reported
Apparent Kd 30 nM (CGP 55845)
pA2 range 4.6 – 5.8 in tissue
Target compound functional data not available
>300‑fold functional potency variation across class
Electrophysiology Spinal Cord Functional Assay

Selectivity Profile: Off-Target Binding Risks

Selectivity profiles vary among GABAB antagonists. CGP 35348 showed affinity exclusively for the GABAB receptor in a panel of receptor binding assays [1]. CGP 54062, CGP 46381, and CGP 36742 also demonstrated selective GABAB binding and were inactive in multiple other receptor site assays [2]. In contrast, SCH 50911, while selective against GABA-A, histamine H1/H3, dopamine D1/D2, serotonin 5-HT2, and muscarinic m1/m2/m4 receptors, exhibited activity in a nonspecific muscarinic receptor binding assay (IC50 = 2.2 μM), though it lacked functional muscarinic agonist or antagonist activity in the isolated guinea pig ileum [3]. The selectivity profile of GABAB receptor antagonist 3 has not been reported.

Selectivity
Reported
CGP 35348: GABAB‑only
SCH 50911: Muscarinic IC50 2.2 µM
Off‑target binding varies; target compound uncharacterized
Selectivity requires empirical confirmation
Receptor Selectivity Off-Target Activity Binding Assay

Blood-Brain Barrier Penetration: Central vs. Peripheral Antagonists

Brain penetrance varies significantly among GABAB antagonists. CGP 35348 is centrally active after systemic administration, blocking brain GABAB receptors in behavioral and iontophoretic experiments [1]. SCH 50911 is orally active and blocks both central and peripheral GABAB receptors [2]. In contrast, CGP 54062—despite high potency (IC50 = 13 nM)—does not cross the blood-brain barrier at doses up to 10 mg/kg i.v., rendering it ineffective for central GABAB antagonism in vivo [3]. The brain penetration status of GABAB receptor antagonist 3 has not been characterized.

CNS penetration
Reported
CGP 35348: centrally active
CGP 54062: no brain penetration (10 mg/kg i.v.)
Brain access not characterized for target compound
BBB impermeability possible despite potency
Blood-Brain Barrier CNS Penetration In Vivo Pharmacology

GABAB Receptor Antagonist 3: Optimal Application Scenarios


Medicinal Chemistry & SAR: Non-Phosphinic Acid Chemotypes

GABAB receptor antagonist 3 represents a 2-morpholineacetate chemotype distinct from the widely studied phosphinic acid and sulfonic acid GABAB antagonists. This compound may serve as a starting scaffold for medicinal chemistry campaigns seeking to develop novel GABAB antagonists with improved drug-like properties, potentially addressing limitations associated with phosphinic acid derivatives (e.g., poor oral bioavailability or brain penetration for certain analogs). The morpholineacetate scaffold offers different physicochemical properties and metabolic liabilities that may be advantageous for specific therapeutic indications.

Alternative Chemical Probe for GABAB Pharmacology

In experimental systems where common GABAB antagonists exhibit confounding activities—such as SCH 50911's muscarinic receptor binding signal (IC50 = 2.2 μM) or the limited brain penetration of CGP 54062—GABAB receptor antagonist 3 may provide an alternative chemical probe. Its distinct chemical structure suggests potential differences in selectivity and pharmacokinetics, though empirical validation of its selectivity profile and brain penetration is required before application.

Control Compound: Comparing GABAB Antagonist Chemotypes

The substantial potency variation among GABAB antagonists (>6000-fold from CGP 55845 at 5 nM to CGP 35348 at 34 μM) highlights the need for careful comparator selection in pharmacological studies. GABAB receptor antagonist 3, as a morpholineacetate derivative, can serve as a chemotype control in experiments comparing the effects of structurally distinct antagonist classes (phosphinic acids, sulfonic acids, morpholineacetates) on GABAB receptor function.

In Vitro Screening: Diverse GABAB Antagonist Libraries

High-throughput screening campaigns for GABAB receptor modulators benefit from diverse chemical libraries that sample multiple chemotypes. GABAB receptor antagonist 3 contributes to chemotype diversity, complementing phosphinic acid-based compounds (e.g., CGP series) and sulfonic acid-based compounds (e.g., saclofen series) in screening collections.

Application
Selection Property
Validation Focus
SAR diversification
Non‑phosphinic acid morpholineacetate chemotype
Confirm GABAB antagonism and binding mode
Alternative chemical probe
Distinct scaffold for selectivity/potency profiling
Empirically assess selectivity and brain penetration
Chemotype control
Comparator for phosphinic/sulfonic acid antagonists
Cross‑chemotype functional comparison
Screening library diversification
Chemotype diversity in antagonist collections
Library‑level hit confirmation and follow‑up

Technical Documentation Hub

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